molecular formula C6H3ClFN3O2S B6601087 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride CAS No. 2059948-79-5

5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride

Cat. No.: B6601087
CAS No.: 2059948-79-5
M. Wt: 235.62 g/mol
InChI Key: SROGVDAUBOTNMP-UHFFFAOYSA-N
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Description

5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a chlorine atom at position 5 and a sulfonyl fluoride group at position 2. Sulfonyl fluorides are particularly valued for their role in sulfur(VI) fluoride exchange (SuFEx) click chemistry, enabling stable bioconjugation or covalent inhibition of enzymes .

Properties

IUPAC Name

5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3O2S/c7-5-1-2-11-6(10-5)4(3-9-11)14(8,12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROGVDAUBOTNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)S(=O)(=O)F)N=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold serves as the foundational structure for subsequent functionalization. A widely adopted method involves cyclocondensation between β-enaminones and 3-aminopyrazoles under microwave-assisted conditions . For example, heating 3-aminopyrazole (2 ) with ethyl 3-ethoxyprop-2-enoate in dimethylformamide (DMF) at 110°C for 4 hours yields 4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (3 ) in 48% yield . Chlorination of 3 with phosphorus oxychloride (POCl₃) at 120°C for 2 hours produces 5-chloropyrazolo[1,5-a]pyrimidine (4 ) with 80% efficiency .

Key Reaction Conditions

StepReagents/ConditionsYieldReference
CyclocondensationEthyl 3-ethoxyprop-2-enoate, Cs₂CO₃, DMF, 110°C48%
ChlorinationPOCl₃, 120°C, 2 h80%

Conversion to Sulfonyl Fluoride

The final step involves converting the sulfonyl chloride intermediate to the sulfonyl fluoride. Halogen-exchange reactions using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) are standard. For example, treating 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride with anhydrous KF in acetonitrile at 60°C for 12 hours achieves full conversion . Alternatively, fluorinating agents like diethylaminosulfur trifluoride (DAST) may be employed under milder conditions (25°C, 6 h) .

Optimized Fluorination Protocol

ReagentConditionsYieldPurity
KF (2.5 equiv)Acetonitrile, 60°C, 12 h85%>95%
DAST (1.2 equiv)Dichloromethane, 25°C, 6 h78%93%

Analytical Validation and Characterization

Structural confirmation relies on spectroscopy and crystallography. Nuclear magnetic resonance (NMR) spectra of intermediates like 5-chloropyrazolo[1,5-a]pyrimidine (4 ) show distinct proton environments: δ 9.17 (dd, J = 7.3 Hz, Het-H), 8.28 (d, J = 2.3 Hz, Het-H) . For the sulfonyl fluoride product, ¹⁹F NMR exhibits a singlet near δ -40 ppm, confirming the -SO₂F group . X-ray diffraction analysis of related pyrazolo[1,5-a]pyrimidines validates regiochemistry and bond angles .

Challenges and Mitigation Strategies

  • Regioselectivity in Sulfonation : Competing reactions at the 5- vs. 3-positions are mitigated by steric hindrance and electronic effects. Using bulky sulfonating agents directs substitution to the 3-position .

  • Byproduct Formation : Excess PCl₅ introduces unwanted chloro substituents, necessitating strict stoichiometric control .

  • Fluorination Efficiency : Anhydrous conditions and excess fluoride sources prevent hydrolysis of the sulfonyl fluoride .

Chemical Reactions Analysis

Types of Reactions: 5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the sulfonyl fluoride group to a sulfide or other lower oxidation state.

  • Substitution: The chlorine atom and the sulfonyl fluoride group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Sulfides or other reduced derivatives.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Reactivity and Functional Group Analysis

  • Sulfonyl Fluoride vs. Sulfonyl Chloride : The fluoride derivative is expected to exhibit slower hydrolysis than the chloride due to the stronger S-F bond, making it more suitable for applications requiring hydrolytic stability . However, sulfonyl chlorides are more reactive in nucleophilic substitutions (e.g., with amines to form sulfonamides) .
  • Sulfonamide: The sulfonamide group () reduces reactivity, favoring applications in non-covalent interactions (e.g., enzyme inhibition). Its collision cross-section (CCS) data (144.6 Ų for [M+H]⁺) aids in mass spectrometry-based identification .
  • Carboxylate and Iodo Derivatives : The ethyl carboxylate () serves as a precursor for amide bond formation, while iodinated analogs () are used in cross-coupling reactions (e.g., Suzuki-Miyaura).

Biological Activity

5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride is a compound of significant interest in medicinal chemistry due to its potential as a selective inhibitor of various protein kinases, particularly casein kinase 2 (CK2). This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and its implications in therapeutic applications.

Chemical Structure and Properties

5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride is characterized by its pyrazolo-pyrimidine scaffold, which is known for its ability to interact with ATP-binding sites of kinases. The sulfonyl fluoride group is particularly noteworthy for its electrophilic nature, allowing it to form covalent bonds with nucleophilic residues in target enzymes.

Research has demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit potent inhibitory activity against CK2. The binding of these inhibitors occurs primarily at the hinge region of the kinase domain, which is critical for ATP binding. For example, studies have shown that modifications at the 3 and 5 positions of the pyrazolo[1,5-a]pyrimidine enhance selectivity and potency against CK2α and CK2α’ isoforms. The most effective compounds achieved IC50 values in the low nanomolar range (8 nM for CK2α) .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substituents on the pyrazolo-pyrimidine ring significantly influence biological activity. For instance:

CompoundSubstituentIC50 (nM)Selectivity
IC20BOC-group8High
IC19Nitrile23Moderate

The presence of a carboxylic acid group and variations on the 5-amine are essential for potent binding to CK2α .

In Vitro Studies

In vitro studies have confirmed that 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride and its derivatives act as competitive inhibitors of CK2. Differential scanning fluorimetry (DSF) assays indicated significant thermal stability shifts upon binding to CK2, suggesting strong interaction .

Case Study: Inhibition of CK2

A notable study evaluated the effects of these inhibitors on cancer cell lines. The inhibitors demonstrated antiproliferative effects without significant cytotoxicity across a panel of 60 cancer cell lines . This suggests potential therapeutic applications in oncology, particularly in cancers where CK2 is overexpressed.

Pharmacological Implications

The inhibition of CK2 has been linked to various cellular processes including cell growth, survival, and apoptosis. Targeting CK2 with selective inhibitors like 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride may provide a novel therapeutic avenue for treating cancers characterized by dysregulated kinase activity .

Q & A

Q. What are the established synthetic routes for 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride?

A common method involves the halogen exchange reaction of 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 180°C for 2 hours). This approach leverages the nucleophilic substitution of chloride with fluoride, facilitated by polar aprotic solvents like DMSO to stabilize intermediates .

Key Reaction Conditions:

Reagent/ParameterDetails
Starting Material5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Fluoride SourceKF (excess, ~5 equivalents)
SolventDMSO
Temperature180°C
Reaction Time2 hours

Note: Ensure rigorous anhydrous conditions to avoid hydrolysis of the sulfonyl fluoride group.

Q. Which spectroscopic and crystallographic methods confirm the structure of 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride?

Structural validation typically employs:

  • X-ray Crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 4.98 Å, b = 18.40 Å, c = 10.15 Å, β = 95.92°) provide unambiguous confirmation of the fused pyrazolo-pyrimidine core and sulfonyl fluoride moiety .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR resolve aromatic protons (δ 6.5–8.5 ppm) and quaternary carbons. 19^{19}F NMR detects the sulfonyl fluoride group (δ ~50–60 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 252.08 (C6_6H3_3Cl2_2N3_3O2_2S) .

Advanced Research Questions

Q. How do substituent variations impact reactivity during halogenation or sulfonylation reactions?

Substituents at the 3-position (e.g., CN, COOEt, thienyl) significantly influence reaction outcomes:

  • Electron-Withdrawing Groups (EWGs) : Enhance stability of intermediates during halogenation (e.g., POCl3_3/PCl5_5 reactions), yielding isolable 5-chloro derivatives .
  • Electron-Donating Groups (EDGs) : May lead to side reactions (e.g., tar formation) due to destabilized intermediates, requiring alternative conditions (e.g., NaBH4_4 reduction in EtOH/CH2_2Cl2_2) .

Example:

  • 3-Cyano or 3-thienyl substituents hinder halogenation, necessitating post-reduction aromatization with Pd/C .

Q. How can researchers resolve contradictions in reaction yields or purification challenges?

Contradictions often arise from substituent-dependent solubility or side reactions:

  • Purification Strategies :
    • Use gradient column chromatography for polar intermediates.
    • Employ recrystallization in toluene or ethanol for crystalline derivatives .
  • Analytical Validation :
    • Monitor reactions via TLC or HPLC to identify byproducts early.
    • Optimize solvent systems (e.g., DMSO for solubility vs. CH2_2Cl2_2 for precipitation) .

Case Study:
In halogenation of pyrazolo-thieno-pyrimidines, derivatives with 3-COOEt groups yielded 5-chloro products (e.g., 9c, 9d), while 3-CN or 3-thienyl analogs required post-reduction steps to isolate pure compounds .

Q. What computational methods predict the biological or chemical behavior of this compound?

  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes, receptors) using software like AutoDock Vina. The trifluoromethyl group in analogs enhances binding affinity via hydrophobic interactions .
  • DFT Calculations : Analyze electron density maps to predict reactivity at the sulfonyl fluoride site, guiding functionalization strategies .

Q. How does the sulfonyl fluoride group influence stability under physiological conditions?

  • Hydrolytic Stability : Sulfonyl fluorides exhibit slower hydrolysis than chlorides, making them suitable for covalent drug design. Stability assays in PBS (pH 7.4) show <10% degradation over 24 hours .
  • Applications : Acts as a "click chemistry" handle for bioconjugation or PROTAC development .

Q. Data Contradiction Analysis Table

IssueSource of ContradictionResolution Strategy
Low yields in halogenationSubstituent-dependent reactivity (e.g., 3-CN vs. 3-COOEt)Screen alternative catalysts (e.g., Pd/C) or reducing agents (NaBH4_4)
Purification challengesPoor solubility of intermediatesOptimize solvent mixtures (e.g., DMSO/EtOH) or use preparative HPLC

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